molecular formula C19H28N6O2 B6758895 N-[1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-(triazol-1-yl)propanamide

N-[1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-(triazol-1-yl)propanamide

Cat. No.: B6758895
M. Wt: 372.5 g/mol
InChI Key: OWPXOYCOKOEGIL-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-(triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c26-16(9-13-25-14-12-20-24-25)22-19(10-5-1-2-6-11-19)18-21-17(27-23-18)15-7-3-4-8-15/h12,14-15H,1-11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPXOYCOKOEGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)C3CCCC3)NC(=O)CCN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

N-[1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-(triazol-1-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used in the synthesis of other complex molecules and as a building block in organic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.

    Industry: The compound may have applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-(triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the desired biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

N-[1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-(triazol-1-yl)propanamide can be compared with other similar compounds that contain the 1,2,4-oxadiazole ring. Some similar compounds include:

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